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Compound of Interest

(1-Aminocyclopropyl)methanol
Compound Name:
hydrochloride

Cat. No. B111220

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a chemical compound of interest in
synthetic and medicinal chemistry. As a bifunctional molecule containing a primary amine, a
cyclopropyl ring, and a hydroxyl group, its structural elucidation is paramount for its application
as a building block or in further chemical transformations. This technical guide provides a
comprehensive overview of the expected spectroscopic data for (1-
Aminocyclopropyl)methanol hydrochloride, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring
such data are also presented, along with a generalized workflow for the spectroscopic
characterization of chemical compounds.

Chemical Structure and Properties
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Property Value
Chemical Formula C4H10CINO
Molecular Weight 123.58 g/mol
CAS Number 115652-52-3
Structure lalt text

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific molecule,
the following tables present expected spectroscopic data based on the analysis of its functional
groups and related compounds.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Solvent: D20 (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.6-3.8 S 2H -CH20H
~1.0-1.2 m 4H Cyclopropyl -CH2-

Note: The amine (-NHs*) and hydroxyl (-OH) protons are typically exchanged with deuterium in
D20 and will likely not be observed.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Solvent: D20 (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm
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Chemical Shift (8) (ppm) Assighment

~65-70 -CH20H

~40 - 45 Quaternary Cyclopropyl Carbon
~10-15 Cyclopropyl -CH2-

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

Wavenumber (cm~?) Intensity Assignment
3200 - 3500 Strong, Broad O-H stretch (alcohol)

N-H stretch (primary amine
2800 - 3200 Strong, Broad

salt)[1]
2900 - 3000 Medium C-H stretch (cyclopropyl)

_ N-H bend (primary amine salt)

1500 - 1600 Medium

[1]
1000 - 1200 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

lonization Method: Electrospray lonization (ESI)

m/z (Mass-to-Charge Ratio) Interpretation

88.07 [M+H]* (protonated molecule, free base)

70.06 [M+H - H20]* (loss of water)

57.06 [M+H - CH20H]* (loss of hydroxymethyl group)

Note: The observed fragments will depend on the ionization energy and the specific mass
spectrometer used.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of (1-Aminocyclopropyl)methanol
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds, or
CDs0D) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.[2]

o The number of scans can range from 8 to 64, depending on the sample concentration.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an
acquisition time of 1-2 seconds.[2]

o Due to the lower natural abundance of 13C, a higher number of scans (e.g., 1024 or more)
is typically required.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.[3]

o Place the mixture in a pellet die and apply pressure using a hydraulic press to form a
transparent pellet.[3]

o Sample Preparation (Thin Solid Film Method):
o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

o Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the compound.[4]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or the clean salt plate.
o Place the prepared sample in the instrument's beam path and record the spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm™1.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a suitable solvent
compatible with electrospray ionization, such as methanol, acetonitrile, or water.[5]

o Acidifying the solution slightly with formic acid can aid in protonation for positive ion mode.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source.[6][7]

o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.
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o Acquire the mass spectrum in positive ion mode to observe protonated molecules and
cationic fragments.

o The mass range should be set to cover the expected molecular ion and fragment masses.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow and Visualization

The structural elucidation of a chemical compound like (1-Aminocyclopropyl)methanol
hydrochloride follows a logical workflow that integrates various spectroscopic techniques.
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General Workflow for Spectroscopic Characterization
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Spectroscopic Analysis

NMR Spectroscopy
(tH, :C, 2D) IR Spectroscopy Mass Spectrometry

Data Analysis & Structure Elucidation

Data Processing & Interpretation

l

Propose Chemical Structure

l

Structure Validation & Confirmation

Documentation

Technical Report / Publication

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic characterization of a chemical compound.
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This guide provides a foundational understanding of the spectroscopic characteristics of (1-
Aminocyclopropyl)methanol hydrochloride. Researchers and scientists can utilize this
information for compound identification, quality control, and as a basis for further structural and
reactivity studies. The provided protocols offer a starting point for obtaining high-quality
spectroscopic data, which is essential for robust scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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